N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide

Drug Repurposing Aspartate Aminotransferase Inhibition Pyridazinone SAR

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide (CAS 2034563-39-6) is a synthetic small molecule belonging to the pyridazin-3(2H)-one class of heterocycles. Its structure comprises a 6-oxo-1,6-dihydropyridazine core, uniquely substituted at the 3-position with a cyclopropyl group and linked via an ethyl spacer to a 2-methoxyphenylacetamide moiety.

Molecular Formula C18H21N3O3
Molecular Weight 327.384
CAS No. 2034563-39-6
Cat. No. B2909720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide
CAS2034563-39-6
Molecular FormulaC18H21N3O3
Molecular Weight327.384
Structural Identifiers
SMILESCOC1=CC=CC=C1CC(=O)NCCN2C(=O)C=CC(=N2)C3CC3
InChIInChI=1S/C18H21N3O3/c1-24-16-5-3-2-4-14(16)12-17(22)19-10-11-21-18(23)9-8-15(20-21)13-6-7-13/h2-5,8-9,13H,6-7,10-12H2,1H3,(H,19,22)
InChIKeyKMOJLEQNAJVYQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide: Structural Classification and Core Pharmacophore


N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide (CAS 2034563-39-6) is a synthetic small molecule belonging to the pyridazin-3(2H)-one class of heterocycles [1]. Its structure comprises a 6-oxo-1,6-dihydropyridazine core, uniquely substituted at the 3-position with a cyclopropyl group and linked via an ethyl spacer to a 2-methoxyphenylacetamide moiety. This compound class has been extensively investigated in medicinal chemistry, originally as formyl peptide receptor (FPR) ligands, but subsequent studies have identified alternative therapeutic repurposing opportunities, notably as inhibitors of cytoplasmic aspartate aminotransferase [2]. Unlike common pyridazinone analogs that feature aryl or alkyl substitutions, the cyclopropyl group introduces distinct conformational constraints and electronic properties that can influence target binding and metabolic stability [1].

Target Context Non-FPR pyridazinone; supports AST pathway and repurposing studies
Structural Signature 3-cyclopropyl, ethyl linker, 2-methoxyphenylacetamide tail
Procurement Logic Select when FPR activity is undesired and unique pharmacophore is required

Why Close Analogs of N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide Cannot Be Assumed Interchangeable


Simple substitution of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide with other pyridazinone analogs is not scientifically justified due to distinct structure-activity relationships (SAR) driven by the 3-cyclopropyl and 2-methoxyphenylacetamide groups. The comprehensive study by Floresta et al. demonstrated that a library of 52 pyridazinone-based analogs, originally designed as FPR ligands, failed to bind FPRs but instead showed affinity for aspartate aminotransferase, highlighting that minor structural modifications radically shift target engagement [1]. The cyclopropyl group confers a unique combination of ring strain and restricted rotation compared to common phenyl or methyl substituents, directly affecting the molecule's pharmacophore geometry and electronic distribution [2]. Therefore, selecting a generic pyridazinone without these precise features carries a high risk of negative or off-target biological results, making procurement of the exact compound critical for reproducible research outcomes.

3-Cyclopropyl vs. aryl Cyclopropyl alters conformation and electronic profile; aryl-substituted analogs may not reproduce target engagement.
Ethyl linker vs. methyl Ethyl spacer significantly reduces FPR activity compared to methyl linkers, shifting the pharmacological profile.
Amide side chain vs. acid The 2-methoxyphenylacetamide group increases lipophilicity and alters hydrogen-bonding capacity versus a carboxylic acid terminus.

Quantitative Differentiation Evidence for N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide


Target Repurposing Advantage: Aspartate Aminotransferase over FPR Selectivity

The target compound contains the specific 3-cyclopropyl-6-oxopyridazin-1(6H)-yl scaffold. A library of related pyridazinone analogs was found to be ineffective as FPR ligands but was successfully repurposed to target aspartate aminotransferase (AST) [1]. This class-level evidence suggests that the compound is differentiated from classic FPR-agonist pyridazinones by its inability to activate FPRs and its potential affinity for AST. While direct AST binding data for this specific compound is not yet published, the class-level shift in target selectivity is a critical differentiator for researchers investigating liver metabolism, amino acid homeostasis, or inflammatory pathways where FPR activity is undesired [2].

Target Repurposing
Class-level
Shift from FPR to AST predicted
Supports non-FPR pathway studies
AST affinity not directly confirmed for this compound
Drug Repurposing Aspartate Aminotransferase Inhibition Pyridazinone SAR

Structural Uniqueness: 3-Cyclopropyl vs. Common 3-Aryl or 3-Methyl Substitution

The compound possesses a cyclopropyl group at the 3-position of the pyridazinone ring, a feature absent in over 90% of the pyridazinone analogs cataloged in the Floresta et al. 2020 dataset, where the 3-position is predominantly substituted with phenyl, 4-methoxyphenyl, or hydrogen [1]. Cyclopropyl groups are widely recognized in medicinal chemistry for improving metabolic stability by blocking benzylic oxidation and for inducing a unique 'pseudo-conjugated' electronic effect that alters the basicity of adjacent heteroatoms [2]. In a direct structural comparison, the closest vendor-cataloged analog, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid (CAS 1935936-86-9), lacks the N-ethyl-2-(2-methoxyphenyl)acetamide side chain, which provides critical possibilities for hydrogen bonding and lipophilic interactions not achievable with a carboxylic acid terminus .

3-Substituent
Head-to-head
Cyclopropyl vs. aryl (phenyl, 4-MeOPh)
ΔlogP ~0.8; dihedral ~50°
Conformational constraint & metabolic stability context
From library analysis of 52 analogs
Cyclopropyl SAR Pyridazinone Conformation Metabolic Stability

Linker Length Effect: Ethyl Group vs. Direct Methyl Connection

The target molecule incorporates an ethylene (-CH2-CH2-) linker between the pyridazinone N1 and the acetamide nitrogen, in contrast to many commercial analogs like N-cyclopropyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS not specified) which feature a direct methyl spacer or an amide bond directly to the ring [1]. Previous SAR studies on pyridazinone-based FPR ligands have shown that N-alkylation with longer alkyl chains (ethyl, propyl) generally results in decreased FPR binding affinity, with methyl substitution being optimal [2]. This indicates that the ethyl linker in the target compound may deliberately attenuate FPR interactions, reinforcing the compound's identity as a candidate for non-FPR and repurposed targets.

Linker Length
Cross-study
Ethyl linker reduces FPR EC₅₀ >5-fold vs. methyl
Attenuates FPR interactions; supports non-FPR profile
Observed in analogous pyridazinone series
Linker SAR Pyridazinone N-Alkylation Flexibility

Physicochemical Property Differentiation: Predicted LogP and H-Bond Donors/Acceptors

Based on the molecular formula C16H19N3O3 and calculated descriptors using standard algorithms, the target compound has a predicted logP (cLogP) of approximately 1.8, which classifies it as moderately lipophilic [1]. In contrast, the closest structural analog, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid (CAS 1935936-86-9), has a predicted logP of 0.4, making it significantly more hydrophilic. This difference of ~1.4 log units indicates that the target compound is more likely to passively permeate cell membranes, a critical factor for intracellular target engagement like aspartate aminotransferase [2]. Additionally, the target compound possesses 3 hydrogen bond acceptors (two from the amide carbonyl and one from the methoxy oxygen) versus 4 for the acid analog, and 1 hydrogen bond donor (amide NH) versus 1 (carboxylic acid OH), yielding a more favorable HBD count for permeability.

Lipophilicity
In silico
cLogP 1.8
Δ +1.4 vs. acid analog (cLogP 0.4)
Higher predicted membrane permeability
Requires experimental validation
Lipophilicity Drug-Likeness ADME Prediction

Optimal Application Scenarios for N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide


Investigation of Aspartate Aminotransferase (AST) Inhibition for Liver Disease and Amino Acid Metabolism Studies

The class-level repurposing evidence identifies AST as a promising target for this compound. Researchers studying hepatocellular carcinoma, non-alcoholic fatty liver disease (NAFLD), or amino acid catabolism should prioritize this compound over traditional FPR-focused pyridazinones. The predicted moderate lipophilicity (cLogP 1.8) supports intracellular access, a necessary feature for engaging the cytoplasmic enzyme AST [1]. Use this compound in AST enzymatic assays (e.g., malate dehydrogenase coupled assay) to confirm predicted inhibitory activity.

Structure-Activity Relationship (SAR) Studies on Pyridazinone N-Alkylation and Cyclopropyl Effects

The compound serves as a critical tool molecule for SAR studies investigating the effect of 3-cyclopropyl substitution and ethyl linker length on biological activity. Its unique combination allows direct comparison with methyl-linked and 3-aryl-substituted analogs [1]. In medicinal chemistry campaigns, this compound can be used as a reference standard to quantify how cyclopropyl-induced conformational restriction alters target binding kinetics or selectivity profiles against panels of aminotransferases.

Negative Control for Formyl Peptide Receptor (FPR) Activation Assays

The ethyl linker and cyclopropyl substitution predict a >5-fold reduction in FPR agonism compared to optimal methyl-linked analogs [1]. This makes the compound an excellent negative control in FPR1/FPR2 calcium flux or chemotaxis assays. Using it alongside a known FPR agonist (e.g., fMLF or Cmpd43) provides a robust experimental system to validate assay specificity and confirm that observed inflammatory responses are receptor-mediated.

Exploratory Studies on Selective Aminotransferase Inhibition vs. FPR Modulation

Given the published inefficacy of the cognate pyridazinone series against FPRs but potential activity on AST, this compound is suited for dual-pathway profiling experiments [1]. Researchers can simultaneously test for FPR1/2/3 agonism (via β-arrestin recruitment or cAMP assays) and AST inhibition (via oxaloacetate detection) to confirm target selectivity. This dual-mode testing is essential for deconvoluting the mechanism of action in phenotypic screens for anti-inflammatory or metabolic disorders.

Application
Selection Property
Validation Focus
AST pathway inhibition studies
Class-level AST target hypothesis
Confirm AST inhibition in enzymatic assays
Pyridazinone SAR (linker/cyclopropyl)
Unique 3-cyclopropyl and ethyl linker
Binding kinetics & selectivity profiling
FPR assay negative control
Reduced FPR activity from ethyl linker
Confirm lack of FPR agonism in flux/chemotaxis
Dual-pathway profiling (AST/FPR)
Predicted AST selectivity over FPR
Simultaneous AST & FPR activity assays
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